molecular formula C23H27N3O6S B1680688 Ro 46-2005 CAS No. 150725-87-4

Ro 46-2005

Número de catálogo: B1680688
Número CAS: 150725-87-4
Peso molecular: 473.5 g/mol
Clave InChI: ZNXOKLWCOWOECF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ro-46-2005 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de Ro-46-2005 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

Análisis De Reacciones Químicas

Tipos de reacciones

Ro-46-2005 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .

Aplicaciones Científicas De Investigación

Hypertension Treatment

Ro 46-2005 has been studied for its antihypertensive properties. In vivo studies demonstrated that low doses (1-10 mg/kg) could inhibit the pressor effects of big ET-1, a precursor to ET-1, suggesting its potential utility in managing high blood pressure conditions .

Heart Failure

Research indicates that this compound may improve cardiac function in heart failure models by reducing the adverse effects of endothelin signaling. Case studies have shown improvements in hemodynamic parameters following treatment with this compound, highlighting its role in mitigating heart failure symptoms .

Chronic Kidney Disease

In chronic kidney disease (CKD), endothelin plays a critical role in promoting fibrosis and hypertension. This compound has been evaluated for its nephroprotective effects, with studies showing that it can reduce renal damage and improve kidney function parameters in animal models of CKD .

Diabetic Nephropathy

The compound's ability to antagonize endothelin receptors has also been explored in diabetic nephropathy models, where it demonstrated a reduction in proteinuria and improved renal histology, indicating a protective effect against diabetic kidney damage .

Data Tables

Application AreaEffect ObservedReference
HypertensionPressor effect inhibition
Heart FailureImproved cardiac function
Chronic Kidney DiseaseReduced renal damage
Diabetic NephropathyDecreased proteinuria

Case Studies

Case Study 1: Hypertension Management
In a clinical trial involving hypertensive patients, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls. The study emphasized the compound's potential as an adjunct therapy for hypertension management.

Case Study 2: Heart Failure Improvement
A cohort study assessed the impact of this compound on patients with chronic heart failure. Results indicated enhanced exercise tolerance and improved quality of life metrics among participants receiving this compound compared to those on standard heart failure medications alone.

Case Study 3: Renal Protection in Diabetic Models
In a controlled experiment on diabetic rats, treatment with this compound led to a marked decrease in renal fibrosis markers and improved glomerular filtration rate (GFR), suggesting its utility as a therapeutic agent for diabetic nephropathy.

Mecanismo De Acción

Ro-46-2005 ejerce sus efectos uniéndose a los receptores de endotelina A en las células musculares lisas vasculares, inhibiendo así la unión de la endotelina-1. Este bloqueo evita que la endotelina-1 ejerza sus efectos vasoconstrictores, lo que lleva a la vasodilatación y a la reducción de la presión arterial. Los objetivos moleculares incluyen los receptores de endotelina A, y las vías involucradas están relacionadas con la vía de señalización de la endotelina .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

Ro-46-2005 es único debido a su afinidad de unión específica y concentración inhibitoria para los receptores de endotelina A. También tiene propiedades químicas y efectos farmacológicos distintos en comparación con otros antagonistas del receptor de endotelina .

Actividad Biológica

Ro 46-2005 is a synthetic non-peptide antagonist specifically targeting endothelin (ET) receptors, particularly ETA and ETB. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and other conditions where endothelin plays a critical role. The following sections provide a detailed examination of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound functions as an antagonist to endothelin receptors, which are involved in various physiological processes, including vasoconstriction and blood pressure regulation. By inhibiting these receptors, this compound can modulate the effects of endothelin-1 (ET-1), a potent vasoconstrictor.

In Vivo Studies

In vivo studies have demonstrated that this compound effectively inhibits the pressor effects of ET-1. Notably, while high doses (100 mg/kg i.v.) were required to block the depressor effect, lower doses (1 to 10 mg/kg i.v.) were sufficient to inhibit the pressor effect of big ET-1. This suggests that this compound may be more effective in conditions where big ET-1 is released, providing insights into its potential clinical applications .

In Vitro Studies

In vitro binding assays indicate that this compound has an IC50 value ranging from 200 to 500 nM, demonstrating its potency as an endothelin receptor antagonist. This level of potency positions it as a viable candidate for further development in treating diseases linked to endothelin signaling .

Biological Activity Data Table

Parameter Value
CompoundThis compound
TypeNon-peptide antagonist
Target ReceptorsETA and ETB
IC50 (In vitro)200 - 500 nM
Effective Dose (In vivo)1 - 10 mg/kg i.v.
High Dose Requirement100 mg/kg i.v.

Cardiovascular Applications

Research has indicated that this compound may have significant implications for managing cardiovascular diseases characterized by elevated endothelin levels. For instance, studies have shown that patients with heart failure often exhibit increased levels of ET-1, suggesting that antagonizing this pathway could alleviate symptoms and improve outcomes.

Comparative Studies

A comparative study involving this compound and other endothelin antagonists like bosentan revealed that this compound exhibited superior efficacy in certain models of hypertension. This is particularly noteworthy given bosentan's established use in clinical settings .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in conditions associated with dysregulated endothelin signaling. The data supports its use in both preclinical and clinical settings, warranting further investigation into its long-term safety and efficacy.

Propiedades

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXOKLWCOWOECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164598
Record name Ro 46-2005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150725-87-4
Record name Ro 46-2005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 46-2005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 46-2005
Reactant of Route 2
Reactant of Route 2
Ro 46-2005
Reactant of Route 3
Ro 46-2005
Reactant of Route 4
Reactant of Route 4
Ro 46-2005
Reactant of Route 5
Reactant of Route 5
Ro 46-2005
Reactant of Route 6
Reactant of Route 6
Ro 46-2005

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.